molecular formula C17H19NO5S B2490052 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one CAS No. 1706142-92-8

2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2490052
CAS No.: 1706142-92-8
M. Wt: 349.4
InChI Key: WZRIBOLOUFRCHY-UHFFFAOYSA-N
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Description

2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a chromen-4-one core, which is a common scaffold in many biologically active molecules, and an azetidine ring, which is known for its stability and reactivity.

Mechanism of Action

Preparation Methods

The synthesis of 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one involves multiple steps, typically starting with the preparation of the chromen-4-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the chromen-4-one intermediate. The isobutylsulfonyl group is usually added in the final step through a sulfonylation reaction, using reagents such as isobutylsulfonyl chloride in the presence of a base like triethylamine .

Chemical Reactions Analysis

2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Comparison with Similar Compounds

2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its chromen-4-one core and azetidine ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11(2)10-24(21,22)12-8-18(9-12)17(20)16-7-14(19)13-5-3-4-6-15(13)23-16/h3-7,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRIBOLOUFRCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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